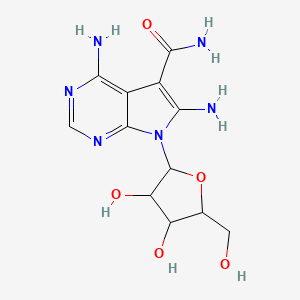

Sangivamycin, 6-amino-

Description

Historical Discovery and Classification within Nucleoside Analog Research

Sangivamycin was originally isolated from the bacterium Streptomyces rimosus. wikipedia.org It belongs to a group of naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside antibiotics that also includes Toyocamycin (B1682990), Unamycin B, and Vengicide. nih.gov The total synthesis of Sangivamycin and its structural confirmation were significant achievements in the field of medicinal chemistry. nih.govthieme-connect.com

Nucleoside analogs, the broader class to which Sangivamycin belongs, are synthetic or natural compounds that resemble naturally occurring nucleosides. numberanalytics.comwikipedia.org They are classified based on modifications to their three main components: the sugar moiety, the nitrogenous base, or the phosphate (B84403) group. numberanalytics.com Sangivamycin is classified as a nucleoside analog where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbamoyl-substituted carbon, a defining feature of the 7-deazapurine structure. ebi.ac.uknih.gov This alteration is key to its biological activity.

The development of nucleoside analogs dates back to the 1950s with the synthesis of 5-fluorouracil. numberanalytics.com Since then, a vast number of these compounds have been created and investigated for their therapeutic potential, particularly as antiviral and anticancer agents. numberanalytics.comwikipedia.org

Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Biological Research

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is considered a "privileged structure" in drug design. nih.govingentaconnect.com This means that this particular chemical framework is frequently found in compounds with diverse and potent biological activities. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom makes the five-membered ring more electron-rich and allows for the attachment of additional chemical groups. nih.gov This modification can lead to enhanced binding to enzymes or improved base-pairing in DNA and RNA. nih.gov

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of a wide range of derivatives with various pharmacological effects, including:

Antitumor activity: Many pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potential cancer treatments. nih.govnih.govresearchgate.net They can act as kinase inhibitors, interfering with signaling pathways that control cell growth and proliferation. nih.govmdpi.comnih.gov

Antiviral activity: The structural similarity to natural nucleosides allows these compounds to inhibit viral replication. nih.gov

Anti-inflammatory and antibacterial properties: Research has also explored the potential of this scaffold in developing new anti-inflammatory and antibacterial agents. nih.govingentaconnect.com

Detailed Research Findings

Sangivamycin has been shown to exhibit a range of biological activities, primarily stemming from its ability to act as a competitive inhibitor of various enzymes.

One of the most well-documented effects of Sangivamycin is its potent inhibition of protein kinase C (PKC), with a reported inhibitory constant (Ki) of 10 μM. medchemexpress.comselleckchem.com PKC is a family of enzymes that plays a crucial role in various cellular signaling pathways, and its dysregulation is often associated with cancer.

Furthermore, research has demonstrated that Sangivamycin can induce cell death in cancer cells. For instance, in multidrug-resistant human breast carcinoma cells (MCF7/ADR), Sangivamycin has been observed to cause massive apoptotic cell death. medchemexpress.com It has also shown efficacy against pancreatic cancer cell lines, where it was found to be more efficient than the standard chemotherapy drug Gemcitabine. nih.gov The mechanism in pancreatic cancer involves the inhibition of Haspin kinase, which disrupts the proper alignment of chromosomes during cell division and induces apoptosis. nih.gov

Recent studies have also highlighted the broad-spectrum antiviral potential of Sangivamycin. It has shown inhibitory activity against a range of viruses, including Ebola virus, Lassa virus, and SARS-CoV-2. wikipedia.orgnih.gov In the context of SARS-CoV-2, Sangivamycin was found to suppress viral replication more effectively than remdesivir (B604916) in in vitro studies. nih.gov

The table below summarizes key research findings related to the biological activity of Sangivamycin.

| Biological Target/Process | Observed Effect | Cell Line/Model | Key Findings | Citation |

| Protein Kinase C (PKC) | Inhibition | - | Potent inhibitor with a Ki of 10 μM. | medchemexpress.comselleckchem.com |

| Cell Proliferation | Antiproliferative activity | Various human cancer cell lines | Demonstrates broad antiproliferative effects. | medchemexpress.comselleckchem.com |

| Apoptosis | Induction of apoptosis | Multidrug-resistant breast cancer cells (MCF7/ADR) | Causes massive apoptotic cell death. | medchemexpress.com |

| Haspin Kinase | Inhibition | Pancreatic cancer cell lines | Prevents proper chromosome alignment and induces apoptosis. | nih.gov |

| Viral Replication | Inhibition | In vitro models | Effective against Ebola, Lassa, and SARS-CoV-2 viruses. | wikipedia.orgnih.gov |

Properties

CAS No. |

57071-59-7 |

|---|---|

Molecular Formula |

C12H16N6O5 |

Molecular Weight |

324.29 g/mol |

IUPAC Name |

4,6-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C12H16N6O5/c13-8-4-5(10(15)22)9(14)18(11(4)17-2-16-8)12-7(21)6(20)3(1-19)23-12/h2-3,6-7,12,19-21H,1,14H2,(H2,15,22)(H2,13,16,17) |

InChI Key |

HRHNKFTXLIBQPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)N)C(=O)N)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Sangivamycin

Microbial Origin and Producer Organisms

Sangivamycin is primarily isolated from actinomycetes, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. The most well-documented producer of Sangivamycin is Streptomyces rimosus. nih.govmedchemexpress.comnih.gov This species is also notable for producing other tetracycline (B611298) antibiotics. nih.govrepec.org Additionally, other Streptomyces species have been identified as producers of Sangivamycin and its structural analog, toyocamycin (B1682990). jmb.or.krnih.gov The isolation of these compounds from different Streptomyces strains highlights the widespread distribution of the biosynthetic capacity for this class of antibiotics within this genus. nih.gov

Precursor Incorporation and Deazapurine Core Formation

The biosynthesis of the deazapurine core of Sangivamycin begins with fundamental building blocks from primary metabolism. The primary precursor for the pyrrolopyrimidine ring system is guanosine (B1672433) triphosphate (GTP). nih.govnih.gov The ribose moiety of the final nucleoside is also derived from this initial GTP molecule. The formation of the adenine-like base, a key feature of Sangivamycin, involves a series of modifications to the guanine (B1146940) moiety of GTP. nih.gov While the exact mechanisms are still under investigation, it is understood that the biosynthesis of the deazapurine core is linked to folate biosynthesis through the shared precursor, GTP. nih.gov

Enzymatic Steps and Gene Clusters in Biosynthesis

The intricate chemical transformations in Sangivamycin biosynthesis are orchestrated by a dedicated set of enzymes encoded by a biosynthetic gene cluster. A key enzyme in this pathway is GTP cyclohydrolase I , which catalyzes the initial and rate-limiting step in the biosynthesis of deazapurines by converting GTP. nih.govnih.govresearchgate.netwikipedia.orgnih.gov This enzyme links the pathway to the broader metabolism of pteridines, including folic acid. nih.govacs.org

Another crucial enzyme is 7-carboxy-7-deazaguanine (CDG) synthase , which is a member of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily. nih.gov This enzyme is responsible for a complex rearrangement reaction that forms the deazapurine ring structure. nih.gov The gene cluster responsible for Sangivamycin and toyocamycin production in Streptomyces rimosus has been identified and is often referred to as the 'toy' gene cluster . researchgate.net This cluster contains the genes for all the necessary enzymes, including a notable toyocamycin nitrile hydratase . This enzyme carries out the final step in Sangivamycin biosynthesis by converting the nitrile group of its immediate precursor, toyocamycin, into the carboxamide group characteristic of Sangivamycin. nih.govresearchgate.net

The table below summarizes the key enzymes and their roles in the biosynthetic pathway.

| Enzyme | Function | Gene Cluster |

| GTP cyclohydrolase I | Catalyzes the initial conversion of GTP, linking to folate and pteridine (B1203161) biosynthesis. nih.govnih.govresearchgate.netwikipedia.orgnih.gov | toy |

| CDG synthase | A radical SAM enzyme that facilitates the formation of the deazapurine core. nih.gov | toy |

| Toyocamycin nitrile hydratase | Converts the nitrile group of toyocamycin to the carboxamide group of Sangivamycin. nih.govresearchgate.net | toy |

Intermediates and Related Biosynthetic Products

The biosynthetic pathway to Sangivamycin involves several key intermediates. A central intermediate is 7-cyano-7-deazaguanine , which serves as a branch point in the biosynthesis of various deazapurine compounds. nih.govresearchgate.net The most closely related biosynthetic product to Sangivamycin is toyocamycin . Toyocamycin is the immediate precursor to Sangivamycin and differs only by the presence of a nitrile group at position 7 of the pyrrolopyrimidine ring, where Sangivamycin has a carboxamide group. nih.govnih.gov The conversion of toyocamycin to Sangivamycin is a critical final step in the pathway, catalyzed by toyocamycin nitrile hydratase. nih.gov The co-production of both toyocamycin and Sangivamycin by the same organisms underscores their intimate biosynthetic relationship. nih.gov

Molecular and Cellular Mechanisms of Action of Sangivamycin and Its Analogs

Inhibition of Protein Kinases

A primary mechanism of Sangivamycin's action is the broad-spectrum inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Protein Kinase C (PKC) Inhibition and Signaling Pathway Modulation

Sangivamycin is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to signal transduction. nih.govnih.gov This inhibition is a key aspect of its anticancer activity. medchemexpress.com

Mechanism of Inhibition : Sangivamycin acts as an ATP-competitive inhibitor for PKC. nih.gov It targets the catalytic domain of the enzyme, competing with ATP for its binding site. This is in contrast to its interaction with other cofactors, where it acts as a noncompetitive inhibitor with respect to histone and lipid cofactors like phosphatidylserine (B164497) and diacylglycerol. nih.gov The inhibition is effective against both the native PKC enzyme and its catalytic fragment, with reported apparent Ki values of 10 μM to 15 μM. nih.govmedchemexpress.com Unlike some other kinase inhibitors, Sangivamycin's action is not directed at the lipid-binding regulatory domain of PKC. nih.gov

Signaling Pathway Modulation : By inhibiting PKC, Sangivamycin disrupts the signaling pathways that PKC regulates. PKC is involved in processes initiated by oncogenes that elevate cellular levels of the second messenger diacylglycerol. nih.gov The inhibition of PKC by Sangivamycin has been shown to have a strong inhibitory effect on the formation of cellular blebs in K562 cells, a morphological change associated with apoptosis. nih.gov This demonstrates a direct modulation of cellular signaling and structural pathways. Its ability to selectively inhibit PKC compared to cAMP-dependent protein kinase highlights its specificity. nih.gov The anticancer effects of Sangivamycin have been attributed in part to this pleiotropic effect on PKC. nih.gov

| Feature | Description | Source(s) |

| Target | Protein Kinase C (PKC) | nih.govnih.gov |

| Mechanism | Competitive with respect to ATP; Noncompetitive with respect to histone and lipid cofactors. | nih.gov |

| Binding Site | Catalytic domain | nih.gov |

| Inhibition Constant (Ki) | ~10-15 μM | nih.govmedchemexpress.com |

| Cellular Effect | Strong inhibition of bleb-formation in K562 cells. | nih.gov |

Cyclin-Dependent Kinase 9 (CDK9) and Positive Transcription Elongation Factor b (P-TEFb) Dysregulation

Sangivamycin and its analogs disrupt gene transcription through the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a component of the Positive Transcription Elongation Factor b (P-TEFb) complex. nih.gov

Role of CDK9/P-TEFb : The P-TEFb complex, composed of CDK9 and a cyclin partner (primarily Cyclin T1), is essential for the elongation phase of transcription by RNA Polymerase II (RNAPII). nih.gov It phosphorylates the C-terminal domain of RNAPII, which releases it from a paused state at the promoter-proximal region, allowing for productive transcription of most protein-coding genes. nih.gov Dysregulation of CDK9 is implicated in various diseases, as it controls the expression of key genes involved in proliferation and development.

Inhibition by Sangivamycin Analogs : A Sangivamycin-like molecule, SLM6, has been shown to be a direct inhibitor of CDK9. nih.gov This inhibition is critical for its anti-myeloma activity. The anti-tumor effects are mediated by the transcriptional repression of key oncogenes known to drive disease progression, such as c-Maf, cyclin D1, and c-Myc. nih.gov The high sensitivity of multiple myeloma cells to SLM6 is potentially linked to the inherent instability of these oncoproteins. nih.gov While some sangivamycin-like molecules show modest activity against CDK9, the potent effects of SLM6 highlight the importance of this target for this class of compounds. nih.gov

| Feature | Description | Source(s) |

| Target | Cyclin-Dependent Kinase 9 (CDK9), a subunit of P-TEFb | nih.gov |

| Inhibitor | Sangivamycin-Like Molecule 6 (SLM6) | nih.gov |

| Mechanism | Direct inhibition of CDK9 kinase activity. | nih.gov |

| Downstream Effect | Transcriptional repression of oncogenes (c-Maf, cyclin D1, c-Myc). | nih.gov |

| Cellular Outcome | Induction of apoptosis in multiple myeloma cells. | nih.gov |

Other Kinase Interactions (e.g., GSK-3β, CDK1, Haspin kinase, Rio1 kinase)

Sangivamycin and its derivatives interact with several other protein kinases, contributing to their broad biological activity.

Haspin Kinase : KINOMEscan screening identified Haspin kinase as a primary target for Sangivamycin and its analog, Toyocamycin (B1682990). nih.gov Haspin is a serine/threonine kinase that phosphorylates Histone H3 at threonine 3 (T3) during mitosis. This phosphorylation is crucial for the proper alignment of chromosomes. Inhibition of Haspin by Sangivamycin leads to a decrease in Histone H3 phosphorylation, which in turn prevents the binding of Histone H3 to survivin, disrupting the chromosome passenger complex. nih.gov This dysregulation targets cell proliferation, interferes with mitosis, and ultimately induces apoptotic cell death in cancer cells. nih.gov

GSK-3β and CDK1 : The mechanistic effects of Sangivamycin-like molecules (SLMs) have been compared to those of dual Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 1 (CDK1) inhibitors. nih.gov Specifically, the analog SLM6 was found to inhibit CDK1 and CDK2, though its critical anti-myeloma activity is attributed to CDK9 inhibition. nih.gov Another analog, SLM3, was shown to sensitize cancer cells to apoptosis through a mechanism involving GSK-3β and CDK1. nih.gov However, studies with SLM6 indicated that combined inhibition of GSK-3β and CDK1 alone was not sufficient to account for its potent anti-myeloma effects. nih.gov

Rio1 Kinase : Sangivamycin has been identified as a molecule that binds to and stabilizes Rio1 kinase, an essential factor involved in the maturation of the 40S ribosomal subunit. nih.gov Thermal shift assays demonstrated that Sangivamycin significantly increases the melting temperature of both archaeal and human Rio1 kinase, indicating a direct interaction. nih.gov Although its analog toyocamycin was found to bind more tightly, the interaction of Sangivamycin with Rio1 suggests a potential mechanism for inhibiting ribosome biogenesis. nih.gov

| Kinase Target | Effect of Sangivamycin or its Analogs | Consequence | Source(s) |

| Haspin Kinase | Direct inhibition by Sangivamycin. | Decreased Histone H3 phosphorylation, disruption of survivin binding, mitotic interference, and apoptosis. | nih.gov |

| GSK-3β / CDK1 | Inhibition by Sangivamycin-like molecules (SLMs). | Contributes to apoptosis sensitization, but not the primary mechanism for SLM6's anti-myeloma activity. | nih.gov |

| Rio1 Kinase | Binds to and stabilizes both archaeal and human Rio1 kinase. | Potential inhibition of ribosome biogenesis. | nih.gov |

Impact on Macromolecular Synthesis

As a nucleoside analog, Sangivamycin fundamentally interferes with the synthesis of nucleic acids, a mechanism that contributes significantly to its anti-tumor and antiviral properties. nih.govnih.gov

Inhibition of Ribonucleic Acid (RNA) Synthesis

Sangivamycin is a known inhibitor of RNA synthesis. nih.gov This activity is a hallmark of pyrrolo[2,3-d]pyrimidine nucleosides. nih.gov The mechanism is believed to involve its role as a fraudulent nucleotide. After being phosphorylated within the cell, Sangivamycin can be incorporated into growing RNA chains by RNA polymerases. nih.gov This incorporation can lead to premature termination of the transcript or result in a non-functional RNA molecule. nih.gov Furthermore, its phosphorylated metabolites could potentially bind to the nucleotide-binding sites of viral enzymes like RNA-directed RNA polymerase (RdRp), thereby inhibiting their function directly. nih.gov This inhibition of RNA synthesis disrupts the central dogma of molecular biology, leading to a halt in protein production and cellular function, which can trigger cell cycle arrest.

Modulation of Deoxyribonucleic Acid (DNA) Synthesis

In addition to its effects on RNA, Sangivamycin also inhibits DNA synthesis. nih.gov This dual inhibition of both RNA and DNA synthesis is a key feature of its anti-proliferative action. nih.gov The mechanism is thought to be similar to its effect on RNA, where, as an adenosine (B11128) analog, it can interfere with the function of DNA polymerases or be incorporated into the DNA strand, causing chain termination or DNA damage. youtube.com Research has shown that Sangivamycin can selectively suppress DNA synthesis and growth in certain cell types, such as human umbilical vein endothelial cells, which is linked to its anti-angiogenic effects. nih.gov

| Macromolecule | Effect of Sangivamycin | Potential Mechanism | Source(s) |

| RNA | Inhibition of synthesis | Incorporation into RNA chains, inhibition of RNA polymerases. | nih.govnih.gov |

| DNA | Inhibition of synthesis | Interference with DNA polymerases, potential incorporation into DNA chains. | nih.govyoutube.com |

Effects on Protein Synthesis

The activity of Sangivamycin in inhibiting protein synthesis is considered a key component of its antitumor effects. This is in contrast to its structurally related compound, toyocamycin, which primarily acts by inhibiting the processing of ribosomal RNA (rRNA). nih.gov While both are adenosine analogs, the differential mechanism highlights the specific action of Sangivamycin on the translational machinery. The broader impact of this inhibition is the disruption of cellular functions that rely on the rapid synthesis of new proteins, which is a characteristic of proliferating cancer cells.

Cellular Effects and Pathway Modulation

Sangivamycin modulates several critical cellular pathways, leading to significant downstream effects on cell fate. These include the induction of cell cycle arrest and apoptosis, as well as the inhibition of processes crucial for tumor growth and survival, such as angiogenesis.

A prominent cellular effect of Sangivamycin is the induction of cell cycle arrest, specifically at the G2/M phase. nih.gov This has been observed consistently in various cancer cell lines. The compound ARC, which has been shown to have identical activity to Sangivamycin, also induces a G2/M block. nih.govnih.gov In drug-resistant MCF7/ADR breast cancer cells, Sangivamycin was found to cause an early arrest in the G2/M phase, which was then followed by apoptosis. nih.gov This ability to halt the cell cycle at a critical checkpoint prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The induction of a G2/M arrest is a key mechanism contributing to the anti-proliferative effects of Sangivamycin. nih.gov

| Cell Line | Effect | Reference |

|---|---|---|

| MCF7/ADR (Human Breast Carcinoma) | Induction of an early cell cycle arrest at the G2/M phase. | nih.gov |

| General Cancer Cell Lines (as per ARC activity) | Ability to induce a G2/M block. | nih.gov |

Sangivamycin is a potent inducer of apoptosis in a variety of preclinical cancer models. This programmed cell death is a crucial component of its anticancer activity. In pancreatic ductal adenocarcinoma (PDA) cell lines, Sangivamycin and its analog Toyocamycin have been shown to be more effective at inducing cell death than the standard chemotherapeutic agent, Gemcitabine. The apoptotic effects in these cells are observed as early as 8 hours after treatment and are marked by the cleavage of caspase-3 and PARP.

In primary effusion lymphoma (PEL) cells, Sangivamycin induces apoptosis through the activation of caspase-7 and caspase-9. acs.org This apoptotic induction is linked to the suppression of the Erk and Akt signaling pathways, which are known to promote proliferation and inhibit apoptosis in these cells. acs.org Furthermore, in multiple myeloma (MM) cells, Sangivamycin-like molecules (SLMs), including SLM6, have been shown to selectively induce apoptosis at submicromolar concentrations. This effect is mediated by the inhibition of cyclin-dependent kinase 9 (CDK9), leading to the transcriptional repression of key oncogenes.

| Cell Line | Key Findings | Reference |

|---|---|---|

| Pancreatic Cancer Cells (Panc1, MiaPaca2) | Induces apoptosis via inhibition of Haspin-Histone H3-survivin signaling; cleavage of Caspase-3 and PARP. | |

| Primary Effusion Lymphoma (PEL) Cells | Induces apoptosis by activating caspase-7 and -9 and suppressing Erk and Akt signaling. | acs.org |

| Multiple Myeloma (MM) Cells | SLM6, a sangivamycin-like molecule, induces apoptosis by inhibiting CDK9 and repressing oncogenes like MAF, CCND1, and MYC. | nih.gov |

| MCF7/ADR (Adriamycin-resistant Breast Carcinoma) | Causes massive apoptotic cell death with cleavage of lamin A. | nih.gov |

Sangivamycin exhibits potent anti-angiogenic properties, a critical aspect of its anticancer potential. nih.gov Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Sangivamycin has been shown to inhibit this process through multiple mechanisms. A key mechanism is the inhibition of Vascular Endothelial Growth Factor (VEGF) secretion. nih.gov Studies have demonstrated that Sangivamycin, and its functionally identical analog ARC, inhibit the secretion of VEGF from cancer cells. nih.gov

In addition to targeting VEGF secretion, Sangivamycin also inhibits angiogenesis by suppressing endothelial cell surface ATP metabolism. nih.gov This dual mechanism of action, targeting both the signaling molecules (VEGF) and the metabolic activity of endothelial cells, contributes to its robust anti-angiogenic effects observed in preclinical models such as the chicken chorioallantoic membrane (CAM) and mouse dorsal air sac (DAS) assays. nih.gov

Sangivamycin interacts with Heat Shock Protein 70 (HSP70), a molecular chaperone that plays a critical role in protein folding and cellular stress responses. acs.orgnih.gov The interaction of Sangivamycin with HSP70 is distinct from that of the natural nucleotide ligand, ATP. X-ray crystallography studies have revealed that Sangivamycin binds to the nucleotide-binding domain (NBD) of HSP70. acs.org

However, unlike ATP which induces a "closed" conformation of the NBD, Sangivamycin co-crystallizes with the HSP72-NBD in a more "open" conformation. acs.org The binding of Sangivamycin is dominated by the formation of multiple hydrogen bonds within the nucleoside binding cleft. acs.org It is hypothesized that the absence of the phosphate (B84403) groups in Sangivamycin means it does not induce the significant conformational change that is driven by the interaction of the β-phosphate of ATP with the glycine-rich loops of the NBD. acs.org This suggests that while Sangivamycin occupies the ATP-binding site, it does not trigger the full allosteric changes in HSP70 that are necessary for its complete chaperone cycle, thus inhibiting its function.

Structure Activity Relationships Sar and Analog Development of Sangivamycin and 6 Amino Derivatives

Structural Basis for Biological Activity of the Pyrrolo[2,3-d]pyrimidine Core

The biological activity of Sangivamycin is fundamentally linked to its core heterocyclic structure, a pyrrolo[2,3-d]pyrimidine system. This scaffold is a 7-deazaadenosine analog, meaning it resembles the natural purine (B94841) base adenine (B156593) but has a carbon atom instead of a nitrogen at the 7-position. nih.gov This modification is crucial as it prevents the glycosidic bond from being cleaved by enzymes like purine nucleoside phosphorylase, thereby increasing the compound's metabolic stability.

The pyrrolo[2,3-d]pyrimidine nucleus serves as a versatile scaffold for designing kinase inhibitors. researchgate.netnih.gov Its ability to mimic adenosine (B11128) allows it to compete for the ATP-binding site on a wide range of protein kinases. Sangivamycin, in particular, has been identified as a potent inhibitor of protein kinase C (PKC). nih.gov Studies comparing Sangivamycin to its close relatives, tubercidin (B1682034) (which lacks the C5-substituent) and toyocamycin (B1682990) (which has a C5-nitrile group), revealed that Sangivamycin possesses significantly stronger inhibitory activity against PKC. nih.gov This highlights the importance of the substituent at the C5-position. Furthermore, research suggests that the hydrogen atom on the pyrrole (B145914) ring of the core structure is essential for maintaining the desired biological activity. researchgate.net

Conformational Studies and Molecular Interactions for SAR Elucidation (e.g., anti conformation, intramolecular hydrogen bonds)

The three-dimensional structure of Sangivamycin and how it interacts with its biological targets is crucial for its activity. X-ray crystallography studies have provided significant insights into the conformational preferences of the molecule.

The crystal structure of Sangivamycin reveals that the pyrrolo[2,3-d]pyrimidine base adopts an anti conformation with respect to the ribose sugar. This conformation, where the base is rotated away from the sugar, has also been observed in solution and appears to be a common feature among potent nucleoside inhibitors of protein kinases, suggesting it is the bioactive conformation required for fitting into the ATP-binding pocket of kinases.

Furthermore, the X-ray structure identified an intramolecular hydrogen bond between the substituents on the pyrrolo[2,3-d]pyrimidine ring. This internal hydrogen bond likely involves the C6-amino group and the C5-carboxamide group, which helps to lock the C5-substituent in a specific orientation. This structural rigidity may be an important feature that contributes to its high affinity and inhibitory potency against protein kinases like PKC, PKA, and rhodopsin kinase. The presence of this intramolecular interaction highlights the delicate interplay of electronic and steric factors that govern the molecule's ability to bind effectively to its targets.

Preclinical Research Models and Biological Activity Spectrum

In Vitro Cellular Systems for Activity Assessment

The cytotoxic and antiviral properties of Sangivamycin have been extensively evaluated in a variety of cultured cell lines, revealing its potential against both cancerous and virus-infected cells.

Activity against Leukemic and Carcinoma Cell Lines

Sangivamycin has shown potent antiproliferative activity against a range of human cancer cell lines. Its effects are particularly notable in leukemic and breast carcinoma cells. For instance, in drug-sensitive MCF7/wild type (WT) breast cancer cells, Sangivamycin induces growth arrest. In contrast, in multidrug-resistant MCF7/adriamycin-resistant (ADR) cells, it triggers significant apoptotic cell death. medchemexpress.com A concentration of 0.3 μM Sangivamycin has been shown to produce maximal cytostatic effects in MCF7/WT cells and cytocidal effects in MCF7/ADR cells. medchemexpress.com The induction of apoptosis in MCF7/ADR cells is further evidenced by the cleavage of lamin A, a key cellular structural protein, within 48 hours of exposure to the compound. medchemexpress.com

The compound's activity extends to various hematological malignancies. Studies have highlighted the sensitivity of multiple myeloma (MM) cell lines to Sangivamycin and its analogs. nih.govnih.gov A class of molecules structurally similar to Sangivamycin, known as Sangivamycin-Like Molecules (SLMs), has been shown to selectively induce apoptosis in MM cells at submicromolar concentrations, while having minimal effect on other tumor or non-malignant cell lines. nih.govnih.gov The mechanism behind this anti-myeloma activity has been linked to the inhibition of cyclin-dependent kinase 9 (CDK9), leading to the suppression of key oncogenes that drive the progression of MM. nih.govnih.gov

Furthermore, Sangivamycin has been identified as a potent inhibitor of protein kinase C (PKC), a key enzyme in cellular signal transduction that is often dysregulated in cancer. nih.govnih.gov Its inhibitory action is competitive with respect to ATP and it demonstrates selectivity for PKC over other protein kinases like cAMP-dependent protein kinase. nih.gov This inhibition of PKC is considered a significant contributor to its antitumor effects. nih.govnih.gov

Table 1: In Vitro Activity of Sangivamycin against Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Key Findings |

|---|---|---|---|

| MCF7/WT | Breast Carcinoma | Cytostatic | Induces growth arrest. |

| MCF7/ADR | Breast Carcinoma (Multidrug-resistant) | Cytocidal | Induces massive apoptosis; cleavage of lamin A. medchemexpress.com |

| Multiple Myeloma (MM) Cell Lines | Multiple Myeloma | Apoptotic | Highly sensitive to Sangivamycin and its analogs (SLMs). nih.govnih.gov |

| K562 | Chronic Myelogenous Leukemia | Bleb-formation inhibition | Strong inhibitory activity observed. nih.govjst.go.jp |

Viral Replication Inhibition in Cell Cultures

Sangivamycin has demonstrated broad-spectrum antiviral activity against a diverse range of viruses. nih.govnih.govbioworld.com It is a potent inhibitor of several phylogenetically distinct viruses, including arenaviruses, filoviruses, and orthopoxviruses. nih.govnih.govbioworld.com

Recent studies have highlighted its significant efficacy against SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.govbioworld.com In various cell types, Sangivamycin inhibits the replication of multiple SARS-CoV-2 variants with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.govnih.gov Notably, it has been shown to suppress SARS-CoV-2 replication with greater potency than remdesivir (B604916), another nucleoside analog used in the treatment of COVID-19. nih.govnih.govbioworld.com When used in combination, Sangivamycin and remdesivir exhibit an additive, rather than competitive, effect against the virus. nih.govnih.govbioworld.com

The antiviral activity of Sangivamycin is not limited to emerging viruses. It has also been evaluated against established human pathogens like Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1). While specific data on the direct inhibition of HCMV and HSV-1 by Sangivamycin in the provided context is limited, the broad-spectrum nature of its antiviral activity suggests potential efficacy against these viruses as well. nih.govnih.govbioworld.com

Table 2: In Vitro Antiviral Activity of Sangivamycin

| Virus | Virus Family | Cell Culture Models | Key Findings |

|---|---|---|---|

| SARS-CoV-2 (multiple variants) | Coronaviridae | Vero E6, Calu-3, Caco-2 | Potent inhibition with IC50 in the nanomolar range; more potent than remdesivir; additive effect with remdesivir. nih.govnih.gov |

| Arenaviruses (e.g., Lassa virus) | Arenaviridae | Not specified | Broadly active. nih.govnih.govbioworld.com |

| Filoviruses (e.g., Ebola, Marburg) | Filoviridae | Not specified | Broadly active. nih.govnih.govbioworld.com |

| Orthopoxviruses (e.g., cowpox, vaccinia) | Poxviridae | Not specified | Broadly active. bioworld.com |

In Vivo Studies in Research Models

The promising in vitro results for Sangivamycin have been further investigated in various in vivo research models, primarily focusing on its antitumor effects in xenograft models. Xenograft models, which involve the transplantation of human cancer cells into immunocompromised animals, are a standard for preclinical evaluation of cancer therapeutics. nih.gov

In hollow fiber assays, a preliminary in vivo screening tool, Sangivamycin demonstrated significant activity. nih.gov Subsequent studies in xenograft models have provided further evidence of its antitumor potential. For instance, a sangivamycin-like molecule, SLM6, was shown to be well-tolerated and to significantly inhibit the growth of multiple myeloma tumors in vivo, inducing apoptosis within the tumor tissue. nih.govnih.gov

The development of more sophisticated xenograft models, such as those co-inoculated with tumor cells and fibroblasts, has allowed for a more accurate representation of the tumor microenvironment and has been utilized in the evaluation of anticancer agents. nih.gov While specific data on Sangivamycin's performance in these advanced models is not detailed in the provided search results, the positive outcomes in standard xenograft models support its continued investigation as a potential cancer therapeutic. nih.govnih.gov

Comparative Studies with Related Nucleoside Analogs

The biological activity of Sangivamycin has been frequently compared to that of other pyrrolopyrimidine nucleoside analogs, such as Toyocamycin (B1682990) and Tubercidin (B1682034), as well as the related compound ARC (4-amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamidine). nih.govjst.go.jpnih.gov

These comparative studies have revealed both similarities and key differences in their biological profiles. For instance, while Sangivamycin, Toyocamycin, and Tubercidin are all 7-deazaadenosine antibiotics, Sangivamycin exhibits significantly stronger inhibitory activity against bleb-formation in K562 cells and against protein kinase C (PKC) compared to the other two. nih.govjst.go.jp

In a direct comparison using a panel of cell lines, Sangivamycin and ARC showed a high correlation in their activity, suggesting a similar mechanism of action. nih.gov Both compounds were found to inhibit RNA and protein synthesis to a greater extent than DNA synthesis. nih.gov In in vivo hollow fiber assays, Sangivamycin and ARC demonstrated comparable activity, both being approximately twice as active as Toyocamycin. nih.gov Interestingly, ARC was found to be almost 50% less acutely toxic to mice than Sangivamycin, highlighting potential differences in their safety profiles. nih.gov

Studies on sugar-modified analogs of these nucleosides, such as 2'-deoxy and 3'-deoxy derivatives, have generally shown them to be less cytotoxic and to have lower antiviral potency than the parent compounds. nih.gov This suggests that the ribose sugar moiety is crucial for the biological activity of these nucleoside antibiotics. nih.gov

Table 3: Comparison of Sangivamycin with Related Nucleoside Analogs

| Compound | Key Features | Biological Activity Comparison |

|---|---|---|

| Toyocamycin | Pyrrolopyrimidine nucleoside analog | Weaker inhibitor of bleb-formation and PKC compared to Sangivamycin. nih.govjst.go.jp Less active than Sangivamycin and ARC in hollow fiber assays. nih.gov |

| Tubercidin | Pyrrolopyrimidine nucleoside analog | Weaker inhibitor of bleb-formation and PKC compared to Sangivamycin. nih.govjst.go.jp |

| ARC | Pyrrolopyrimidine nucleoside analog | Highly correlated activity with Sangivamycin across cell lines. nih.gov Similar inhibition of RNA and protein synthesis. nih.gov Comparable in vivo activity in hollow fiber assays. nih.gov Less acutely toxic in mice than Sangivamycin. nih.gov |

Mechanisms of Resistance in Preclinical Contexts

Cellular Resistance Mechanisms to Nucleoside Analogs in In Vitro Models

In the laboratory setting, resistance to nucleoside analogs is typically induced by exposing cancer cell lines to gradually increasing concentrations of the drug over time. This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug. The primary cellular mechanisms of resistance to nucleoside analogs can be broadly categorized as follows:

Altered Drug Transport: Nucleoside analogs require specific transporter proteins to enter the cell. A common mechanism of resistance is the downregulation or mutation of these influx transporters, leading to reduced intracellular accumulation of the drug. Conversely, the upregulation of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively pump the drug out of the cell, thereby lowering its effective concentration at the target site.

Defective Drug Activation: Many nucleoside analogs, including Sangivamycin, are pro-drugs that need to be phosphorylated intracellularly to their active triphosphate form. This activation is carried out by a series of enzymes, with the initial phosphorylation by a nucleoside kinase often being the rate-limiting step. A well-established mechanism of resistance is the downregulation or inactivating mutation of the key activating enzymes. For instance, reduced activity of deoxycytidine kinase is a known mechanism of resistance to several cytidine (B196190) analogs.

Increased Drug Inactivation: Cancer cells can develop resistance by increasing the activity of enzymes that catabolize or dephosphorylate the active form of the nucleoside analog. For example, increased levels of 5'-nucleotidases, which dephosphorylate the active triphosphate form of the drug, can lead to resistance.

Alteration of the Drug Target: The primary targets of nucleoside analogs are enzymes involved in DNA and RNA synthesis, such as DNA and RNA polymerases. Mutations in the genes encoding these polymerases can alter their structure, reducing their affinity for the analog triphosphate while preserving their ability to incorporate natural nucleotides. This allows DNA and RNA synthesis to proceed even in the presence of the drug.

Evasion of Apoptosis: Nucleoside analogs ultimately induce cell death (apoptosis) in cancer cells. Resistance can emerge through alterations in apoptotic pathways. This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or the downregulation or mutation of pro-apoptotic proteins (e.g., p53), allowing the cancer cells to survive the DNA damage or metabolic stress induced by the drug.

It is important to note that while these are general mechanisms of resistance to nucleoside analogs, the specific mechanisms that would be most relevant for Sangivamycin would depend on its unique transport, metabolism, and target interaction profile. For example, it has been noted that Sangivamycin is not susceptible to degradation by adenosine (B11128) deaminase, which is one form of intrinsic resistance.

Molecular Determinants of Acquired Resistance (e.g., impact on gene expression, metabolic adaptations in cell lines)

Impact on Gene Expression:

The development of resistance is often associated with significant changes in the gene expression profile of cancer cells. These changes can be driven by genetic mutations, epigenetic modifications (such as DNA methylation and histone modification), or alterations in the activity of transcription factors.

Downregulation of Transporter and Activating Enzyme Genes: Gene expression analyses of resistant cell lines frequently reveal decreased mRNA levels of the genes encoding influx transporters and key activating enzymes.

Upregulation of Efflux Pump and Inactivating Enzyme Genes: Conversely, an increase in the expression of genes for efflux pumps and drug-inactivating enzymes is a common finding.

Changes in Apoptotic and Cell Cycle Regulatory Genes: The expression of genes that regulate apoptosis and the cell cycle can be altered to promote survival. For instance, the tumor suppressor gene TP53 is often mutated or its pathway inactivated in resistant cells.

Target Gene Mutations: While not a change in expression level per se, mutations in the genes encoding the drug's molecular targets, such as RNA polymerase for Sangivamycin, can be a key molecular determinant of resistance.

Metabolic Adaptations:

Cancer cells are known for their metabolic plasticity, which can be further altered to confer drug resistance. Metabolic reprogramming in resistant cells can provide the necessary energy and building blocks for survival and proliferation under drug-induced stress.

Enhanced Glycolysis: A common metabolic adaptation in drug-resistant cancer cells is a shift towards increased glycolysis, even in the presence of oxygen (the Warburg effect). This can provide a rapid source of ATP and metabolic intermediates needed for biosynthesis.

Alterations in Nucleotide Metabolism: Resistant cells might alter their nucleotide synthesis pathways to compensate for the inhibitory effects of the nucleoside analog. This could involve upregulating de novo nucleotide synthesis or enhancing salvage pathways to maintain a sufficient supply of natural nucleosides for DNA and RNA synthesis.

Redox Homeostasis: Drug treatment can induce oxidative stress. Resistant cells may upregulate antioxidant pathways, such as the pentose (B10789219) phosphate (B84403) pathway which produces NADPH, to counteract this stress and maintain redox balance.

Given that Sangivamycin's known molecular targets include protein kinases like Protein Kinase C (PKC) and Cyclin-Dependent Kinase 9 (CDK9) nih.gov, as well as Haspin nih.gov, resistance could also emerge through mechanisms that bypass the signaling pathways inhibited by Sangivamycin. For example, upregulation of alternative signaling pathways that promote cell survival and proliferation could compensate for the inhibition of CDK9-mediated transcription.

Advanced Methodologies for Research and Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise three-dimensional arrangement of atoms within a molecule. For Sangivamycin and its analogs, Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for defining the structure of antibiotics and other complex molecules in solution. nih.gov For Sangivamycin, Nuclear Overhauser Effect (NOE) measurements have been instrumental. These studies have shown that Sangivamycin predominantly adopts an anti conformation in solution, where the ribose sugar is positioned away from the pyrrolo[2,3-d]pyrimidine base. core.ac.uk This conformational preference is believed to be a key factor in its ability to effectively bind to and inhibit protein kinases. core.ac.uk

Ultraviolet (UV) Spectral Studies: While detailed UV spectral data for 6-amino-Sangivamycin is not extensively reported in the provided context, UV spectroscopy is a standard technique used to characterize pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com It provides information about the electronic structure of the molecule and can be used to monitor changes upon substitution or interaction with other molecules.

X-ray Crystallography for Ligand-Protein Interaction Studies

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their solid state, offering unparalleled insights into how ligands like Sangivamycin interact with their protein targets. nih.govspringernature.com This technique is essential for understanding the molecular basis of a drug's mechanism of action and for guiding the design of more potent and selective inhibitors. core.ac.uknih.gov

The X-ray crystal structure of Sangivamycin has been determined, revealing that it crystallizes with its purine-like ring in an anti conformation relative to the ribose sugar. core.ac.uknih.gov This solid-state conformation corroborates the findings from solution-state NMR studies and reinforces the hypothesis that this spatial arrangement is crucial for its inhibitory activity against protein kinases. core.ac.uknih.gov

A significant feature identified in the crystal structure is an intramolecular hydrogen bond between the amino group and the amide moiety of the pyrrolo[2,3-d]pyrimidine ring. core.ac.uknih.gov This interaction likely contributes to the conformational rigidity and may be an important structural element for its potent inhibition of enzymes like rhodopsin kinase, protein kinase A, and protein kinase C. core.ac.uknih.gov The crystal structure also reveals an extensive network of hydrogen bonds between Sangivamycin and water molecules, involving the amino and hydroxyl groups. core.ac.uk

The ability to obtain detailed structural data on protein-ligand complexes through X-ray crystallography is a cornerstone of modern drug discovery, enabling the visualization of binding modes and the rational design of new therapeutic agents. frontiersin.orgrsc.org

High-Throughput Screening Approaches in Compound Discovery Research

High-throughput screening (HTS) is a critical technology in modern drug discovery, allowing for the rapid and automated testing of large numbers of chemical compounds to identify those with desired biological activity. sbpdiscovery.orgnih.govnih.gov This approach has been instrumental in the discovery and development of various kinase inhibitors, including those with the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.comntnu.no

HTS facilities are equipped with robotic systems, automated liquid handlers, and sensitive plate readers capable of performing millions of assays in a short period. sbpdiscovery.orgstanford.eduyoutube.com These screens can be designed to identify compounds that inhibit specific enzymes, block protein-protein interactions, or modulate cellular pathways. nih.gov For instance, a screening of compounds led to the identification of Sangivamycin as a potent inhibitor of protein kinase C (PKC). nih.gov

The process typically involves:

Assay Development: Creating a robust and miniaturized assay that can be run in a high-throughput format (e.g., 384- or 1536-well plates). sbpdiscovery.org

Library Screening: Testing a large and diverse collection of small molecules. stanford.edu

Hit Identification and Confirmation: Identifying active compounds ("hits") and confirming their activity through follow-up studies. sbpdiscovery.org

Lead Optimization: Chemically modifying the confirmed hits to improve their potency, selectivity, and drug-like properties.

The pyrrolo[2,3-d]pyrimidine core is considered a "privileged scaffold" in drug design due to its ability to bind to a variety of biological targets, particularly kinases. nih.govmdpi.com HTS campaigns have been successfully employed to screen libraries of pyrrolo[2,3-d]pyrimidine derivatives, leading to the discovery of potent inhibitors for various kinases involved in cancer and viral diseases. mdpi.comntnu.nonih.gov

Emerging Research Applications and Future Directions in Fundamental Research

Investigation of Novel Molecular Targets and Pathways

Initially identified as an inhibitor of Protein Kinase C (PKC), with a reported Ki of 10 μM, Sangivamycin's pleiotropic effects have spurred further investigation into its molecular mechanisms. nih.govwikipedia.orgacs.org Recent research has unveiled that Sangivamycin and its structural analogs target additional critical cellular pathways, expanding their potential as research tools.

A significant breakthrough has been the identification of Cyclin-Dependent Kinase 9 (CDK9) as a key molecular target. nih.govnih.gov CDK9 is a crucial component of the Positive-Transcription Elongation Factor b (P-TEFb) complex, which regulates gene transcription by phosphorylating the C-terminal domain of RNA polymerase II. aacrjournals.org The inhibition of CDK9 by Sangivamycin-like molecules (SLMs), such as SLM6, leads to the transcriptional repression of oncogenes known to drive the progression of cancers like multiple myeloma, including c-Maf, cyclin D1, and c-Myc. nih.govnih.gov

Furthermore, in the context of its antiviral properties, research has suggested that Sangivamycin may also inhibit RNA-dependent RNA polymerase (RdRp). nih.gov This potential mechanism is of significant interest for studying the replication of various RNA viruses. nih.gov The ability of Sangivamycin to interfere with viral particle formation and release through interactions with viral matrix proteins, independent of RdRp, presents another avenue for mechanistic investigation. nih.gov

The exploration of these novel targets is shifting the understanding of Sangivamycin from a simple kinase inhibitor to a multi-faceted molecular probe capable of dissecting complex cellular signaling and transcriptional networks.

Table 1: Known and Investigated Molecular Targets of Sangivamycin and its Analogs

| Target | Compound | Observed Effect | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) | Sangivamycin | Inhibition (Ki = 10 μM) | nih.govwikipedia.orgacs.org |

| Cyclin-Dependent Kinase 9 (CDK9) | Sangivamycin-Like Molecule 6 (SLM6) | Direct Inhibition, Transcriptional Repression of Oncogenes | nih.govnih.gov |

| RNA-dependent RNA polymerase (RdRp) | Sangivamycin | Potential Inhibition | nih.gov |

Development of Advanced Preclinical Models for Mechanistic Studies

The elucidation of Sangivamycin's and its analogs' mechanisms of action heavily relies on the use of sophisticated preclinical models. These models are essential for understanding the compounds' effects in a biologically relevant context and for validating their molecular targets. nih.gov

In vitro models are the first line of investigation. Researchers have utilized a broad panel of human cancer cell lines, including those from multiple myeloma, colon, esophageal, pancreatic, lung, breast, hepatocellular, and glioma cancers, to assess the cytotoxic and apoptotic effects of Sangivamycin-like molecules. aacrjournals.org For instance, studies on drug-sensitive and multidrug-resistant human breast carcinoma cell lines (MCF7/WT and MCF7/ADR) have revealed differential effects, with Sangivamycin inducing growth arrest in the former and massive apoptosis in the latter. medchemexpress.com

In vivo models are critical for understanding the systemic effects and potential therapeutic efficacy of these compounds. The study of SLM6, for example, involved its evaluation in mouse models with multiple myeloma tumors. nih.govnih.gov These studies demonstrated that SLM6 was well-tolerated and significantly inhibited tumor growth and induced apoptosis in vivo. nih.govnih.gov The use of such animal models allows for the assessment of a compound's activity in a complex biological system. nih.gov

Advanced preclinical models, such as patient-derived xenografts (PDXs) and humanized mouse models, are becoming increasingly important. nih.govnih.gov PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can more accurately reflect the heterogeneity of human cancers. nih.gov Humanized mouse models, which possess a human immune system, are invaluable for studying the interplay between a compound, the tumor, and the immune response. nih.gov The future application of these advanced models will be crucial for in-depth mechanistic studies of Sangivamycin and its derivatives.

Table 2: Examples of Preclinical Models Used in Sangivamycin Research

| Model Type | Specific Example | Research Focus | Reference |

|---|---|---|---|

| In Vitro (Cell Lines) | Multiple Myeloma Cell Lines (e.g., RPMI-8226) | Apoptosis Induction by SLMs | aacrjournals.org |

| In Vitro (Cell Lines) | MCF7/WT and MCF7/ADR Human Breast Carcinoma Cells | Differential Antitumor Effects of Sangivamycin | medchemexpress.com |

| In Vivo (Mouse Model) | Mouse Models with Multiple Myeloma Tumors | Anti-tumor Activity and Tolerance of SLM6 | nih.govnih.gov |

Rational Design Principles for Enhanced Selectivity and Potency in Research Probes

The rational design of novel molecules based on the Sangivamycin scaffold is a key area of emerging research. This approach aims to create new chemical probes with improved selectivity and potency for specific molecular targets, which can then be used to dissect complex biological pathways with greater precision. mdpi.com

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the chemical structure of Sangivamycin, researchers can identify which functional groups are essential for its biological activity. For example, studies on pyrrolo[2,3-d]pyrimidine analogs have shown that modifications at the 4- and 6-positions can significantly impact their antiviral activity. nih.gov It was found that an amino group at both the C-4 and C-6 positions is a likely requirement for activity against human cytomegalovirus (HCMV), whereas the 5-carboxamides were inactive. nih.gov

The development of Sangivamycin-Like Molecules (SLMs) is a prime example of rational design. These compounds were identified from a high-throughput screen and have structural homology to Sangivamycin. aacrjournals.org The subsequent characterization of SLM6 as a potent and selective CDK9 inhibitor highlights the success of this approach in generating novel research probes. nih.govnih.gov

Computational modeling and molecular dynamics simulations are increasingly being used to guide the rational design process. mdpi.com These in silico methods can predict how a designed molecule will interact with its target protein, allowing for the pre-selection of the most promising candidates for synthesis and biological testing. The design of derivatives with enhanced potency is often based on achieving a better fit within the target's binding pocket.

The overarching goal of these rational design efforts is to develop a toolbox of highly specific Sangivamycin-based probes. Each probe would ideally target a single protein or pathway, enabling researchers to tease apart the intricate signaling networks that govern cellular function in both normal and disease states.

Q & A

Q. What are the primary biochemical mechanisms of Sangivamycin, 6-amino- in inhibiting Protein Kinase C (PKC)?

Methodological Answer: To elucidate PKC inhibition mechanisms, employ in vitro kinase assays using recombinant PKC isoforms and ATP-competitive activity measurements. Use fluorescence polarization or radiometric assays to quantify inhibition kinetics (e.g., IC50 values). Validate findings with cellular models (e.g., pancreatic cancer cell lines) to assess downstream effects on Haspin-Histone H3-survivin signaling via Western blotting . Reference structural studies (e.g., McCarty & Bandarian, 2008) to map binding interactions between Sangivamycin and PKC's catalytic domain.

Q. How is Sangivamycin, 6-amino- sourced for laboratory research?

Methodological Answer: Sangivamycin is primarily isolated from Streptomyces rimosus or the novel bacterium Gynuella sunshinyii YC6258. For lab-scale production, use precision fermentation: optimize media (carbon/nitrogen ratios) and monitor secondary metabolite synthesis via HPLC. Strain improvement via metabolic engineering (e.g., CRISPR-Cas9 knockout of competing pathways) enhances yield . Always characterize isolates using NMR and mass spectrometry to confirm purity.

Q. What standard assays assess Sangivamycin, 6-amino-’s antifungal activity?

Methodological Answer: Employ agar diffusion assays against cellulose-containing plant pathogens (e.g., Fusarium spp.). Determine minimum inhibitory concentrations (MIC) in liquid cultures using serial dilutions. Include positive controls (e.g., amphotericin B) and negative controls (solvent-only). For mechanistic insights, perform chitin synthase inhibition assays or transcriptomic analysis of fungal stress-response genes .

Advanced Research Questions

Q. How to design dose-response experiments to evaluate Sangivamycin, 6-amino-’s cytotoxic effects in cancer models?

Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate. Measure cell viability via MTT or resazurin assays in 2D/3D cultures. Apply the Hill equation to calculate EC50 and assess synergism with chemotherapeutics via Chou-Talalay combination indices. Account for batch variability by normalizing to internal controls (e.g., untreated cells). Validate apoptosis via flow cytometry (Annexin V/PI staining) .

Q. How to address discrepancies in reported IC50 values for Sangivamycin across studies?

Methodological Answer: Conduct meta-analysis of published IC50 values, noting variables like cell type (e.g., pancreatic vs. breast cancer), assay duration, and culture conditions. Replicate key studies under standardized protocols. Use ANOVA to identify significant inter-lab variability. Validate using orthogonal methods (e.g., CRISPR-mediated PKC knockout to confirm target specificity) .

Q. What methodological challenges arise in optimizing Sangivamycin’s biosynthetic pathway for scalable production?

Methodological Answer: Challenges include low titers due to rate-limiting enzymes (e.g., aminotransferases). Use RNA-seq to identify underexpressed genes in the sangivamycin cluster. Engineer E. coli or S. cerevisiae heterologous hosts with codon-optimized genes. Monitor intermediates via LC-MS and adjust fermentation parameters (pH, aeration) to reduce byproducts. Compare yields to native producers like G. sunshinyii .

Q. Which analytical techniques ensure purity and stability of Sangivamycin, 6-amino- in long-term studies?

Methodological Answer: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 260 nm) for purity checks. Confirm structural integrity via high-resolution MS and 1H/13C NMR. Assess stability under storage conditions (−80°C vs. lyophilized) by quantifying degradation products monthly. Include internal standards (e.g., deuterated analogs) for quantification accuracy .

Q. How to repurpose Sangivamycin, 6-amino- for emerging viral infections?

Methodological Answer: Screen against viral pseudotypes (e.g., SARS-CoV-2 spike protein) using plaque reduction assays. Test in human airway organoids to model tissue-specific efficacy. Perform pharmacokinetic studies in murine models to assess bioavailability and dose regimens. Combine with antiviral adjuvants (e.g., remdesivir) and evaluate synergy via Bliss independence models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.